

# Quantitative Data Summary: Example from an Early-Phase Oncology Trial

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## Compound Focus: Ji-101

CAS No.: 900573-88-8

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The tables below summarize key efficacy and pharmacokinetic (PK) data from a phase I study of **PF-06647263**, an antibody-drug conjugate for advanced solid tumors. This serves as an example for structuring data in your **Ji-101** guide [1].

**Table 1: Patient Response to PF-06647263 (Dose Escalation, n=48)**

Response Category	Number of Patients	Percentage of Patients
Confirmed Partial Response	6	10.0%
Stable Disease	22	36.7%

**Table 2: Selected Pharmacokinetic (PK) Parameters of PF-06647263**

Parameter	Finding	Context
Exposure	Increased in a dose-related manner	Across all doses evaluated in the study
Assay LLOQ (PF-06647263)	0.100 ng/mL	Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

## Experimental Protocol Overview

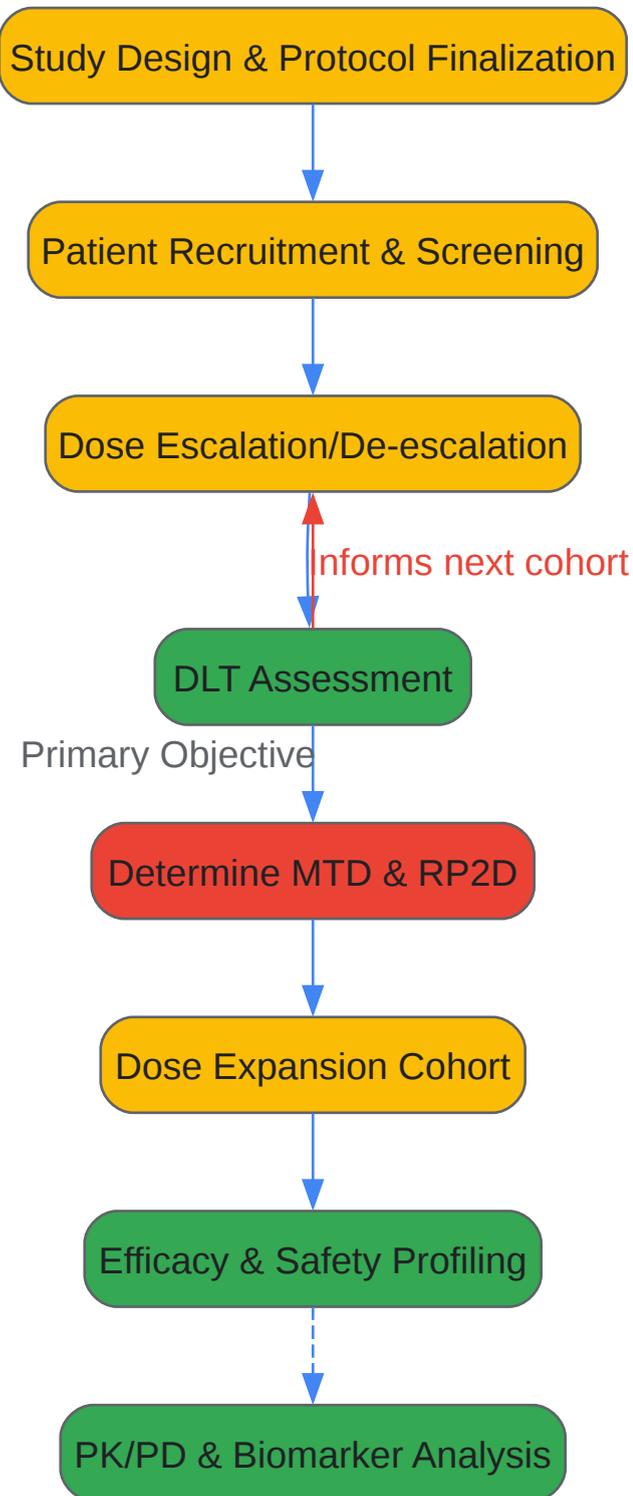
Here is the methodology from the same phase I study, which you can use as a template for describing **Ji-101**'s experimental design [1].

- **Study Design:** First-in-human, multicenter, open-label, multiple-dose, non-randomized phase I study, consisting of a dose-escalation part (Part 1) and a dose-expansion cohort (Part 2).
- **Primary Objective (Part 1):** To estimate the Maximum Tolerated Dose (MTD) and select the Recommended Phase 2 Dose (RP2D) based on Dose-Limiting Toxicities (DLTs) in the first treatment cycle.
- **Patient Population:** Adults with advanced solid tumors unresponsive to standard therapies. The expansion cohort enrolled patients with pre-treated, metastatic triple-negative breast cancer (TNBC).
- **Dosing Regimens:** PF-06647263 was administered intravenously. Two regimens were evaluated in parallel: once every three weeks (Q3W) and once every week (QW). The starting dose was 0.015 mg/kg Q3W.
- **Key Assessments:**
  - **Safety:** Adverse events (graded by CTCAE v4.03), physical exams, lab tests, and ECGs.
  - **Efficacy:** Tumor response assessed per RECIST v1.1, including Objective Response Rate (ORR).
  - **Pharmacokinetics:** Serum concentrations of the antibody-drug conjugate (ADC), total antibody, and unconjugated payload were measured.
  - **Exploratory Analysis:** Investigation of the correlation between target (EFNA4) expression levels and tumor response.

## Visualizing the Clinical Workflow with Graphviz

Based on the experimental protocol, the Graphviz DOT code below models the high-level workflow of this early-phase clinical trial. You can adapt this structure for **Ji-101**.

## Early Phase Clinical Trial Workflow



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*A high-level workflow for an early-phase clinical trial, illustrating the key stages from design to analysis.*

## How to Locate Information on Ji-101

To find the specific data you need for **Ji-101**, I suggest the following steps:

- **Refine Your Search:** Verify the correct compound name and spelling. **Ji-101** might also have a generic or internal code (e.g., from a specific pharmaceutical company).
- **Search Professional Databases:** Use specialized scientific and regulatory databases such as:
  - **ClinicalTrials.gov:** For registered trial protocols and some results.
  - **PubMed / MEDLINE:** For published peer-reviewed articles.
  - **Google Scholar:** For a broader search of academic literature.
  - **Patent Databases:** For early-stage research and development information.
- **Leverage the Researcher Connection:** Explore the scientific publications of **Professor Ji-Hyun Lee** from the University of Florida, as her work in biostatistics and cancer research may be connected to the compound you're inquiring about [2].

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## References

1. First-in-human, phase I study of PF-06647263, an anti- ... [pmc.ncbi.nlm.nih.gov]
2. Sept. 3 – Nov. 19 » Biostatistics & Bioinformatics 101: Best ... [cancer.ufl.edu]

To cite this document: Smolecule. [Quantitative Data Summary: Example from an Early-Phase Oncology Trial]. Smolecule, [2026]. [Online PDF]. Available at:  
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